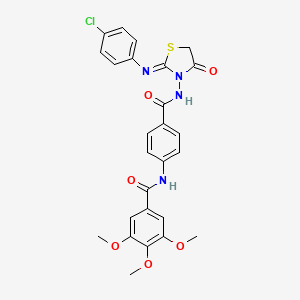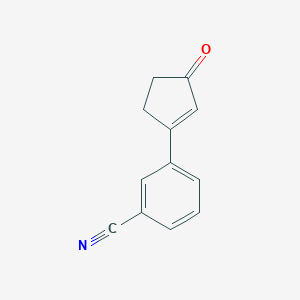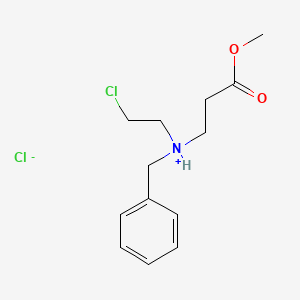
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride typically involves the reaction of N-benzyl-N-(2-chloroethyl)amine with beta-alanine methyl ester in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions for ester hydrolysis.
Major Products Formed
Substitution: Formation of N-benzyl-N-(2-hydroxyethyl)-beta-alanine methyl ester.
Oxidation: Formation of benzaldehyde.
Reduction: Formation of benzyl alcohol.
Hydrolysis: Formation of N-benzyl-N-(2-chloroethyl)-beta-alanine.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The benzyl group may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-(2-chloroethyl)amine hydrochloride
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- N-(2-Chloroethyl)dibenzylamine hydrochloride
Uniqueness
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is unique due to the presence of the beta-alanine methyl ester moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
92105-56-1 |
|---|---|
Fórmula molecular |
C13H19Cl2NO2 |
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
benzyl-(2-chloroethyl)-(3-methoxy-3-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-17-13(16)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H |
Clave InChI |
VFERURGQBKVBDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC[NH+](CCCl)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




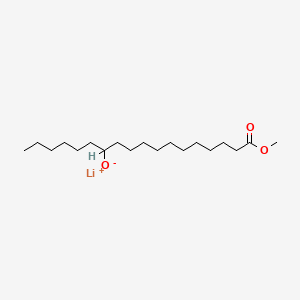
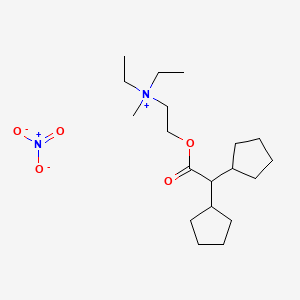


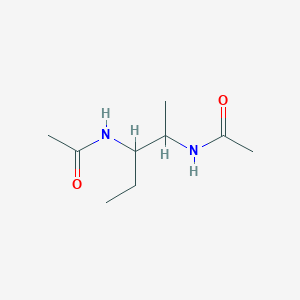
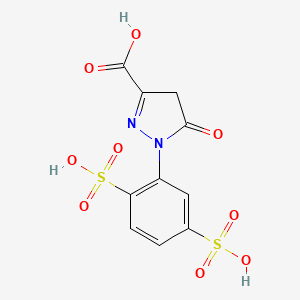

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

